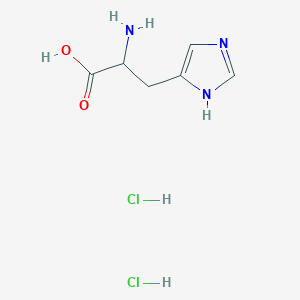

Histidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing Histidine Dihydrochloride: A Senior Application Scientist's Guide to Buffer Selection in Biological Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological assays and therapeutic protein formulation, the choice of a buffering agent is a critical decision that profoundly influences experimental outcomes and product stability. While numerous options exist, L-histidine has emerged as a buffer of choice, particularly for protein-based systems such as monoclonal antibodies (mAbs).[1][2] This guide provides a deep dive into the rationale and practical application of histidine dihydrochloride as a buffering agent, moving beyond mere protocols to elucidate the underlying biochemical principles that govern its superior performance.

The Foundational Chemistry of Histidine Buffering

Histidine is unique among the standard amino acids due to its imidazole side chain, which has a pKa value of approximately 6.0.[3] This property is the cornerstone of its utility as a biological buffer. The structure of histidine features three ionizable groups: the α-carboxyl group (pKa ~1.8), the α-amino group (pKa ~9.2), and the imidazole side chain (pKa ~6.0).[3][4] For buffering purposes in biological assays, which are typically conducted between pH 5 and 8, the imidazole group is the active buffering component.

The buffering action hinges on the reversible protonation of the imidazole ring. When the pH of the solution is near the pKa of the imidazole group, small additions of acid or base are absorbed by the equilibrium between the protonated (conjugate acid) and deprotonated (conjugate base) forms of the ring.

Quantitative Data: Ionizable Groups of L-Histidine

| Ionizable Group | Approximate pKa | Buffering Relevance (pH 5-8) |

| α-Carboxyl | 1.8 | No |

| Imidazole Side Chain | 6.0 | Yes |

| α-Amino | 9.3 | No |

This pKa of ~6.0 means histidine provides its maximum buffering capacity in the slightly acidic to neutral pH range of 5.0 to 7.0, a window where many proteins, including monoclonal antibodies, exhibit optimal stability.[5][6][7] While the theoretical range is pKa ± 1 (pH 5.0-7.0), interactions with other excipients in a formulation can extend its effective range.[3]

Caption: Histidine's imidazole ring protonation equilibrium.

The Multifaceted Advantages of Histidine in Protein Formulations

The preference for histidine, especially in the biopharmaceutical industry, is not solely due to its pKa. It offers a suite of benefits that address common challenges in protein stability and formulation. Over 40% of approved monoclonal antibodies utilize a histidine-based buffer system.[3][6]

Superior Protein Stabilization

Histidine actively contributes to the conformational and colloidal stability of proteins.[3] The proposed mechanism involves the histidine molecules shielding solvent-exposed hydrophobic patches on the protein's surface.[1][2] This interaction reduces the propensity for protein aggregation, a major degradation pathway for therapeutic proteins.[1][2] Studies have shown that histidine buffers provide better stability against aggregation compared to other common buffers like citrate, especially at elevated temperatures.[1][2]

Cryoprotectant and Lyoprotectant Properties

During freeze-thaw cycles and lyophilization (freeze-drying), proteins are subjected to significant stresses that can lead to denaturation and aggregation. Histidine is an excellent cryoprotectant and lyoprotectant. It forms a glassy matrix during freezing, which immobilizes protein molecules and prevents them from unfolding or aggregating.[3] Crucially, unlike phosphate buffers which can experience dramatic pH shifts upon freezing due to the precipitation of buffer salts, histidine maintains a relatively stable pH, preserving the integrity of the biologic.[6]

Antioxidant and Metal Chelating Effects

Oxidation is another critical degradation pathway, often catalyzed by trace metal ions (e.g., copper, iron) that can be leached from containers or present as impurities.[3] The imidazole ring of histidine is a strong nucleophile and an effective scavenger of reactive oxygen species like hydroxyl radicals.[3] Furthermore, histidine can chelate these pro-oxidative metal ions, sequestering them and preventing them from participating in redox reactions that damage the protein.[3][8] This dual-action antioxidant capability provides a significant advantage for long-term product stability.

Caption: Multifunctional benefits of histidine buffers.

Practical Considerations and Potential Pitfalls

While histidine is a robust buffer, its application requires careful consideration of the specific assay system.

Interaction with Metal-Dependent Enzymes

The very property that makes histidine an effective metal chelator can be a drawback in assays involving metalloenzymes that require specific divalent cations (e.g., Zn²⁺, Mg²⁺, Mn²⁺) for their activity.[9][10] The histidine in the buffer can compete with the enzyme's active site for these essential metal ions, leading to reduced or inhibited enzyme activity.[10]

Self-Validating System: When developing an assay for a metalloenzyme, it is imperative to run a control experiment comparing enzyme activity in a histidine buffer versus a non-chelating buffer (e.g., HEPES, MOPS) to quantify any inhibitory effects. If inhibition is observed, reducing the histidine concentration or selecting an alternative buffer is necessary.

Temperature Dependence of pKa

Like most buffers, the pKa of histidine is temperature-dependent. While its stability under cold storage is superior to buffers like HEPES, it's crucial to pH the buffer at the intended experimental temperature.[11] A buffer prepared to pH 6.0 at 25°C may have a different pH at 4°C or 37°C. For temperature-sensitive assays, this shift could be significant.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should adapt concentrations and pH to their specific applications.

Protocol 1: Preparation of 1.0 L of 0.1 M L-Histidine Buffer, pH 6.0

This protocol starts with histidine dihydrochloride, the fully protonated form of histidine, which is highly soluble and stable.

Materials:

-

L-Histidine Dihydrochloride (FW: 228.09 g/mol )

-

5 M Sodium Hydroxide (NaOH) solution

-

Purified, deionized water

-

Calibrated pH meter

-

1 L volumetric flask and beaker

-

Stir bar and stir plate

Methodology:

-

Calculate Required Mass: To prepare a 0.1 M solution, weigh out 22.81 g of L-Histidine Dihydrochloride.

-

Dissolution: Add approximately 800 mL of purified water to a 1 L beaker. Add the stir bar and place it on a stir plate. While stirring, slowly add the 22.81 g of histidine dihydrochloride and allow it to dissolve completely.

-

Initial pH Measurement: Once dissolved, place the calibrated pH meter into the solution. The initial pH will be highly acidic.

-

pH Adjustment: Slowly add the 5 M NaOH solution dropwise while continuously monitoring the pH. The imidazole group has a pKa of ~6.0, so the pH will change slowly as you approach this value.

-

Causality Note: Adding a strong base (NaOH) deprotonates the carboxyl, imidazole, and finally the amino groups. We are titrating the solution to the desired pH where the imidazole group is in the correct protonation state to buffer effectively.

-

-

Final Volume Adjustment: Continue adding NaOH until the pH meter reads exactly 6.00. Once the target pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of purified water and add the rinse to the volumetric flask. Bring the final volume to the 1.0 L mark with purified water.

-

Final Verification & Storage: Cap the flask and invert several times to ensure homogeneity. Re-check the pH to confirm it remains at 6.00. Store the buffer at 2-8°C.[5] The solution should be filtered through a 0.22-micron filter for applications requiring sterility.[5]

Protocol 2: Generic Enzyme Activity Assay Using Histidine Buffer

This protocol outlines the use of the prepared histidine buffer in a typical spectrophotometric enzyme assay.

Workflow:

Caption: Workflow for a generic spectrophotometric enzyme assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of your substrate in the 0.1 M Histidine Buffer (pH 6.0).

-

Prepare a stock solution of your enzyme. The enzyme should be diluted to its final working concentration in the same histidine buffer immediately before use to ensure stability.

-

-

Assay Setup:

-

Set the spectrophotometer to the correct wavelength and temperature for your specific assay.[12]

-

In a cuvette, combine the histidine buffer and the substrate solution to the desired final concentrations. The total volume should be just under the final assay volume to leave room for the enzyme.

-

-

System Validation (Blank Reading): Mix the buffer and substrate by inversion and place the cuvette in the spectrophotometer.[12] Allow the temperature to equilibrate for 3-5 minutes and measure the background absorbance.[12] This reading accounts for any intrinsic absorbance of the substrate and buffer.

-

Reaction Initiation: To start the reaction, add the final volume of the diluted enzyme solution to the cuvette, mix quickly but thoroughly, and immediately begin recording the absorbance.

-

Data Acquisition: Record the change in absorbance over a set period. For kinetic analysis, it is critical that the measurements are taken during the initial, linear phase of the reaction.[13]

-

Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the progress curve. This rate is directly proportional to the enzyme's activity under the specified conditions.

Conclusion

Histidine dihydrochloride is more than a simple pH-stabilizing agent; it is a multifunctional excipient that enhances the stability of biologics through various mechanisms, including the reduction of aggregation, protection during lyophilization, and antioxidant effects.[3][14] Its utility is particularly pronounced in the formulation of monoclonal antibodies, where maintaining protein integrity is paramount.[1][2] However, a deep understanding of its chemistry, particularly its metal-chelating properties, is essential for its appropriate and effective application in all biological assays. By following validated protocols and understanding the causal biochemistry, researchers can confidently leverage histidine to achieve robust and reproducible results.

References

-

Decker, E. A. The Role of Histidine-Containing Compounds on the Buffering Capacity of Muscle . American Meat Science Association. [Link]

-

How Does Histidine Safeguard Antibody Drug Stability? . AVT Pharmaceutical. [Link]

-

Histidine assay kit . ProFoldin. [Link]

-

Prepare 1.0 L of a 0.1 M histidine buffer, pH 7.0, starting with histidine dihydrochloride . Bartleby. [Link]

-

Buffering Region of Histidine Monohydrochloride . UKEssays.com. [Link]

-

Isachenko, V., et al. (2021). Histidine buffered media maintains pH stabile during cooled transportation of human ovarian tissue . Reproductive Biology and Endocrinology. [Link]

-

Di Fede, C., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study . Research Explorer The University of Manchester. [Link]

-

Di Fede, C., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study . Molecular Pharmaceutics. [Link]

-

Di Fede, C., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study . ACS Publications. [Link]

-

Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms . Pharmaceutical Research. [Link]

-

Buffer Advantages of Amino Acids in Antibody Drug Formulations . AVT Pharmaceutical. [Link]

-

Karow, A. R., et al. (2013). Buffer Capacity of Biologics—From Buffer Salts to Buffering by Antibodies . Biotechnology Progress. [Link]

- Application of histidine buffer solution in reduction of protein aggregates.

- Stable antibody formulation.

-

Histidine Assay Kit . Cell Biolabs, Inc. [Link]

-

Chakrabarti, P. (1990). Geometry of interaction of metal ions with histidine residues in protein structures . Protein Engineering, Design and Selection. [Link]

-

Hewitt, L. (2022). Demonstrating the Role of Histidine as a Cytosolic Buffer of Ni(II) Ions in Escherichia coli . Durham e-Theses. [Link]

-

Majumdar, U., et al. (2013). Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry . Analytical Chemistry. [Link]

-

Metal Ion/Buffer Interactions . ResearchGate. [Link]

-

Basics of Enzymatic Assays for HTS . Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Chen, Z., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics . ACS Omega. [Link]

-

Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine . ResearchGate. [Link]

-

Biological buffers and their interactions with metal ions . Hopax Fine Chemicals. [Link]

-

Protocol for enzyme assays . The Royal Society of Chemistry. [Link]

Sources

- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]

- 4. Answered: Prepare 1.0 L of a 0.1 M histidine buffer, pH 7.0, starting with histidine dihydrochloride (C3H11N3O2Cl2, FW 228), 0.5 N NaOH, and water. pKa values for… | bartleby [bartleby.com]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. Geometry of interaction of metal ions with histidine residues in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. Histidine buffered media maintains pH stabile during cooled transportation of human ovarian tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Precision Synthesis of L-Histidine Dihydrochloride for Research Purposes

Executive Summary

This technical guide outlines the precision synthesis and purification of L-Histidine Dihydrochloride (CAS: 6027-02-7), a specific salt form distinct from the more common L-Histidine Monohydrochloride Monohydrate (CAS: 5934-29-2). While the monohydrochloride is the standard physiological buffer component, the dihydrochloride is required for applications demanding high ionic strength, specific acidic buffering capacities (pH < 2.0), or as a highly soluble intermediate in peptide synthesis.

This protocol details the stoichiometric conversion of L-Histidine free base to the dihydrochloride salt using high-purity hydrochloric acid, emphasizing polymorph control, impurity removal, and validation via specific optical rotation and argentometric titration.

Chemical Foundation & Rationale

The Protonation Landscape

Histidine is unique among amino acids due to its imidazole side chain. To synthesize the dihydrochloride , one must drive the equilibrium to fully protonate three sites: the

-

(

- (Imidazole): 6.00

-

(

The dihydrochloride salt (

Visualization of Protonation States

The following diagram illustrates the pH-dependent transitions, highlighting the target state for this synthesis.

Figure 1: Reaction pathway driving L-Histidine to the Dihydrochloride salt form via sequential protonation.

Synthesis Protocol

Safety Warning: This procedure involves concentrated Hydrochloric Acid (37%), which is highly corrosive and fumes. All operations must be performed in a fume hood wearing appropriate PPE (neoprene gloves, goggles, lab coat).

Materials & Equipment

| Component | Grade/Spec | Purpose |

| L-Histidine (Base) | High Purity (>99%), Endotoxin-free | Starting Material |

| Hydrochloric Acid | 37% (12 M), Trace Metal Grade | Reactant / Solvent |

| Ethanol | Absolute (Anhydrous) | Anti-solvent for crystallization |

| Water | Milli-Q (18.2 MΩ[1]·cm) | Solvent |

| Vacuum Oven | Capable of 40°C | Drying |

Step-by-Step Methodology

Step 1: Stoichiometric Dissolution

The objective is to ensure complete conversion to the di-salt. A molar excess of HCl is required to prevent contamination with the monohydrochloride.

-

Weigh 15.52 g (100 mmol) of L-Histidine free base into a 250 mL round-bottom flask.

-

Calculate the theoretical HCl requirement: 200 mmol.

-

Add 25 mL of 12 M HCl (300 mmol, 1.5x excess) slowly with magnetic stirring.

-

Note: The reaction is exothermic. Cool the flask in an ice bath if the temperature exceeds 40°C to prevent thermal degradation.

-

-

Stir until a clear, colorless solution is obtained (approx. 15-30 mins).

Step 2: Concentration & Nucleation

-

Transfer the solution to a rotary evaporator.

-

Concentrate the solution at 40°C under reduced pressure to remove excess water and free HCl fumes.

-

Continue until a thick, syrupy residue remains. Do not evaporate to complete dryness as this traps impurities and forms an amorphous glass rather than crystals.

Step 3: Crystallization

-

Redissolve the syrup in a minimum volume of concentrated HCl (approx. 5-10 mL) to maintain the hyper-acidic environment required for the di-salt.

-

Slowly add Absolute Ethanol (50-100 mL) dropwise with vigorous stirring. The solution may turn turbid.

-

Cool the mixture to 4°C overnight. White crystalline needles of L-Histidine Dihydrochloride should precipitate.

-

Troubleshooting: If an oil forms instead of crystals, scratch the glass surface or seed with a known crystal of Histidine HCl to induce nucleation.

-

Step 4: Isolation & Drying

-

Filter the crystals rapidly using a sintered glass funnel (Grade 3) under vacuum.

-

Wash the cake quickly with cold acidic ethanol (1% HCl in EtOH).

-

Critical: Do not use pure water or neutral ethanol for washing, as this may strip the second HCl molecule, reverting the surface to the monohydrochloride form.

-

-

Dry the product in a vacuum oven at 40°C over

or KOH pellets for 24 hours. The product is hygroscopic; store immediately in a desiccator.

Analytical Validation (Quality Control)

To confirm the synthesis of the Dihydrochloride (CAS 6027-02-7) versus the Monohydrochloride (CAS 5934-29-2), the following tests are mandatory.

Specification Comparison Table

| Parameter | L-Histidine Dihydrochloride (Target) | L-Histidine Monohydrochloride (Common) |

| CAS Number | 6027-02-7 | 5934-29-2 |

| Formula | ||

| Molecular Weight | 228.07 g/mol | 209.63 g/mol |

| Chloride Content | ~31.1% (Theoretical) | ~16.9% (Theoretical) |

| pH (10% soln) | Highly Acidic (< 1.[2][3][4]5) | Acidic (3.0 – 4.[5]0) |

| Specific Rotation | ||

| Melting Point | 240–245°C (dec) | 254°C (dec) |

Chloride Content Determination (Argentometric Titration)

This is the definitive test for stoichiometry.

-

Dissolve 100 mg of dried product in 50 mL deionized water.

-

Titrate with 0.1 M

using potassium chromate as an indicator (Mohr’s method) or potentiometric endpoint detection. -

Calculation:

-

Acceptance Criteria: 30.0% – 32.0% (Consistent with 2 HCl equivalents).

-

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 2.5) with ion-pairing agent (e.g., Sodium Octanesulfonate) to retain the polar amino acid.

-

Detection: UV at 210 nm.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of L-Histidine Dihydrochloride.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72609, L-Histidine dihydrochloride. Retrieved February 1, 2026 from [Link]

- Kyowa Hakko Bio Co., Ltd.Amino Acid Data Sheet: L-Histidine Monohydrochloride vs Dihydrochloride. (Standard industry reference for salt forms).

Sources

- 1. Histamine - Wikipedia [en.wikipedia.org]

- 2. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Histidine dihydrochloride | C6H11Cl2N3O2 | CID 72609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

L-Histidine Dihydrochloride: A Physicochemical & Functional Guide for Biologics and Basic Research

Executive Summary

Histidine dihydrochloride (L-His

Unlike free base histidine, which has poor aqueous solubility (~40 mg/mL), the dihydrochloride form exhibits high solubility (>400 mg/mL). This physical property allows researchers to prepare high-concentration stock solutions for downstream titration, a requirement for high-concentration monoclonal antibody (mAb) formulations and viral vector manufacturing.

This guide details the mechanistic applications of Histidine dihydrochloride in three domains: biologic formulation (viscosity reduction) , gene delivery (endosomal escape) , and oxidative stress management (ROS scavenging) .

Part 1: The Physicochemical Foundation

Why the Dihydrochloride Salt?

In basic research and industrial formulation, the choice of salt dictates the preparation workflow. The dihydrochloride form is preferred because it allows for the preparation of concentrated "acidic" stocks that can be precisely titrated to the buffering range (pH 5.5–6.5) using NaOH.[1][2]

| Property | L-Histidine (Free Base) | L-Histidine | L-Histidine |

| Solubility (25°C) | ~42 g/L (Poor) | ~400 g/L (High) | >400 g/L (Very High) |

| Initial pH (1M) | ~7.5–8.5 | ~3.0–4.0 | < 2.0 (Highly Acidic) |

| Primary Use | Cell culture media component | Buffer component | High-conc. Buffer Stocks |

Protocol: Precision Buffer Preparation

Objective: Prepare 1.0 L of 20 mM Histidine Buffer at pH 6.0 using L-Histidine

The "Titration Method" (Recommended for Accuracy): This method avoids the error-prone weighing of hygroscopic free base histidine.

-

Dissolution: Dissolve 4.56 g of L-Histidine Dihydrochloride (MW: ~228.08 g/mol ) in 900 mL of ultrapure water (Milli-Q).

-

Initial State: The solution will be acidic (pH < 2.0). The imidazole ring is fully protonated (

). -

Titration: While stirring, add 1.0 N NaOH dropwise.

-

Observation: You will pass the first pKa (COOH group, ~1.8) quickly.

-

Target: As you approach pH 6.0, the imidazole ring deprotonates to form the zwitterion.

-

-

Finalize: Once pH 6.00 is reached, top up to 1.0 L with water. Filter sterilize (0.22 µm).

Visualization: The Buffering Mechanism

The following diagram illustrates the protonation states managed during buffer preparation.

Figure 1: Protonation states of Histidine during buffer preparation. The target buffering capacity relies on the equilibrium at the Imidazole ring (pKa ~6.0).

Part 2: Biologics & Viscosity Reduction

The Mechanism

In high-concentration protein formulations (>100 mg/mL), monoclonal antibodies (mAbs) often exhibit high viscosity due to reversible self-association (protein-protein interactions). Histidine dihydrochloride is the gold standard excipient for mitigating this.

-

Hydrophobic Shielding: The imidazole group interacts with hydrophobic patches on the mAb surface via

or -

Electrostatic Modulation: At pH 6.0, histidine is positively charged, providing repulsive forces between protein molecules if the protein is near its isoelectric point (pI).

Experimental Protocol: Viscosity Screening

Goal: Determine optimal Histidine concentration to reduce viscosity of a 150 mg/mL mAb solution.

Materials:

-

mAb bulk drug substance.

-

L-Histidine

2HCl stock (200 mM). -

Slide-A-Lyzer Dialysis Cassettes (20K MWCO).

-

Cone-and-plate rheometer.

Workflow:

-

Buffer Matrix Preparation: Prepare three buffers using the 2HCl stock (adjusted to pH 6.0):

-

Condition A: 10 mM Histidine[3]

-

Condition B: 30 mM Histidine

-

Condition C: 50 mM Histidine

-

-

Buffer Exchange: Dialyze the mAb sample (24 hours, 4°C) against each buffer condition to remove previous excipients.

-

Concentration: Use Tangential Flow Filtration (TFF) or centrifugal concentrators to reach 150 mg/mL.

-

Measurement: Load 50 µL onto the rheometer. Measure viscosity (cP) at a shear rate of 1000

at 25°C.

Data Presentation (Example Results):

| Buffer Condition | mAb Conc. (mg/mL) | Viscosity (cP) | Interpretation |

| Control (PBS) | 150 | >30 (Gel-like) | High aggregation risk. |

| 10 mM His | 150 | 18.5 | Moderate reduction. |

| 30 mM His | 150 | 12.2 | Optimal rheology. |

| 50 mM His | 150 | 11.8 | Diminishing returns; risk of hypertonicity. |

Part 3: The "Proton Sponge" Effect (Gene Delivery)

The Mechanism

Histidine dihydrochloride is used to synthesize histidine-rich polymers (e.g., polyhistidine) or peptides for gene delivery vectors.[4] The imidazole ring acts as a "Proton Sponge" within the endosome.[4]

-

Endocytosis: The vector enters the cell in an endosome (pH ~7.4).

-

Acidification: The endosome matures; ATPase pumps

in to lower pH to 5.0. -

Buffering: Histidine residues absorb these protons (buffering), preventing the pH drop.

-

Chloride Influx: To maintain charge neutrality,

ions flow into the endosome. -

Rupture: The accumulation of ions increases osmotic pressure, causing water influx and endosomal rupture, releasing the genetic payload into the cytosol.

Visualization: Endosomal Escape Pathway

Figure 2: The Proton Sponge Effect.[5] Histidine residues prevent acidification, triggering osmotic lysis of the endosome.

Part 4: ROS Scavenging & Cell Protection

The Mechanism

Histidine is a specific scavenger of Singlet Oxygen (

Protocol: Singlet Oxygen Quenching Assay

Objective: Validate the scavenging capacity of Histidine 2HCl against a known ROS generator (Rose Bengal).

-

Reagents:

-

Rose Bengal (10 µM, Photosensitizer).

-

RNO (p-nitrosodimethylaniline, 50 µM, Indicator).

-

L-Histidine

2HCl (Variable: 0–20 mM).

-

-

Setup: Mix Rose Bengal and RNO in a cuvette. Add Histidine.[1][3][6][7][8][9][10][11][12][13]

-

Irradiation: Expose to green light (532 nm) to generate singlet oxygen.

-

Readout: Monitor the bleaching of RNO absorbance at 440 nm.

-

Control: Rapid bleaching of RNO (ROS attacks indicator).

-

Experimental: Slower bleaching (Histidine intercepts ROS).

-

References

-

Chen, B., et al. (2022). "Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study." Molecular Pharmaceutics. Retrieved from [Link]

-

Midoux, P., et al. (2009). "Histidine-rich peptides for gene delivery: mechanism and application." British Journal of Pharmacology. Retrieved from [Link]

-

Méndez-Hurtado, J., et al. (2012).[14] "Theoretical Study of the Oxidation of Histidine by Singlet Oxygen." Journal of Physical Chemistry B. Retrieved from [Link]

-

Packer, N.H., et al. (1997). "The Proton Sponge: A Trick to Enter Cells the Viruses Did Not Exploit."[4] Chimia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. WO2018187057A1 - Stable antibody formulation - Google Patents [patents.google.com]

- 4. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Protective effect of L-histidine (singlet oxygen scavenger) on transient forebrain ischemia in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Histidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Documents download module [ec.europa.eu]

- 14. researchgate.net [researchgate.net]

The Multifaceted Role of Histidine Dihydrochloride in Cell Culture: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the intricate world of cell culture, the selection of media components is a critical determinant of experimental success. Among these, L-Histidine, often supplied as L-Histidine Dihydrochloride for enhanced solubility, stands out as a uniquely versatile amino acid. This technical guide provides an in-depth exploration of the mechanisms of action through which histidine dihydrochloride exerts its influence in cell culture, moving beyond a simple component listing to a functional understanding of its roles in maintaining physiological pH, supporting cellular growth, ensuring protein integrity, and potentially modulating cellular signaling.

Introduction: The Biochemical Uniqueness of Histidine

Histidine is an essential amino acid, meaning it cannot be synthesized de novo by mammalian cells and must be supplied through the culture medium[1]. Its distinction lies in the imidazole side chain, which has a pKa of approximately 6.0. This property allows histidine to act as both a proton donor and acceptor at physiological pH, a characteristic that underpins many of its crucial functions in biological systems[2]. The dihydrochloride salt form (C₆H₉N₃O₂·2HCl) is frequently used in media formulations due to its high water solubility[3].

The Core Mechanism: pH Buffering and Environmental Homeostasis

The primary and most well-understood function of histidine in cell culture is its role as a biological buffer. The imidazole ring of histidine can exist in both protonated (positively charged) and neutral forms, effectively buffering the pH of the culture medium in the physiologically relevant range of 6.0 to 7.4[2][4].

Causality in Buffer Selection: Histidine vs. Synthetic Buffers

While synthetic buffers like HEPES are commonly used, histidine offers the advantage of being a naturally occurring amino acid that is metabolized by the cells. This dual role as a nutrient and a buffer is a key consideration in media design. Unlike some synthetic buffers that can generate free radicals when exposed to light, histidine's metabolic integration mitigates the risk of such cytotoxic effects.

A comparative study on human ovarian tissue transportation highlighted that a histidine-buffered medium maintained a more stable physiological pH under cold storage compared to a HEPES-buffered medium[5]. This stability is crucial for preserving tissue and cell integrity.

Quantitative Insights into Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. While direct comparative data in a specific medium like DMEM is sparse in readily available literature, the effectiveness of a buffer is highest around its pKa. With a pKa of ~6.0 for the imidazole group, histidine provides significant buffering capacity in the slightly acidic to neutral pH range often optimal for cell culture.

| Buffer | pKa (at 25°C) | Optimal Buffering Range | Key Considerations in Cell Culture |

| Histidine | ~6.0 (imidazole) | 5.0 - 7.0 | Metabolizable, natural amino acid. Buffering capacity is temperature-dependent. |

| HEPES | ~7.5 | 6.8 - 8.2 | Synthetic, generally non-metabolizable. Can produce free radicals in light. |

| Bicarbonate | ~6.1 (in equilibrium with 5% CO₂) | 7.2 - 7.4 (in a CO₂ incubator) | Natural buffering system of the body, requires a controlled CO₂ environment. |

Table 1: Comparison of common buffering agents in cell culture.

Essential Nutrient and Building Block for Proliferation

As an essential amino acid, histidine is a fundamental building block for protein synthesis. Its incorporation into cellular proteins is vital for cell growth, proliferation, and the production of recombinant proteins[1].

Histidine Metabolism in Culture

Once taken up by the cells, histidine enters several metabolic pathways. It is a precursor for the synthesis of histamine, a signaling molecule involved in various physiological processes, and carnosine, a dipeptide with antioxidant properties[1]. The main catabolic pathway for histidine involves its conversion to urocanic acid and subsequently to glutamate[1].

Guardian of Protein Stability: A Boon for Biotherapeutics

In the realm of biopharmaceutical production, particularly with monoclonal antibodies (mAbs), histidine has emerged as a key excipient for enhancing protein stability and preventing aggregation[6][7].

The mechanism behind this stabilizing effect is thought to involve the preferential exclusion of histidine from the protein surface, which promotes a more compact and stable protein conformation. Furthermore, histidine can directly interact with the protein surface, shielding hydrophobic patches and reducing the propensity for protein-protein aggregation[7]. The use of histidine as a buffer has been shown to be more effective than citrate in preventing the aggregation of IgG1 mAbs[6].

Emerging Roles: Antioxidant and Signaling Modulator

Beyond its well-established functions, research has illuminated other important roles for histidine in cell culture.

Scavenging of Reactive Oxygen Species (ROS)

Histidine has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS)[8][9]. Oxidative stress, a common issue in cell culture arising from metabolic activity and environmental factors, can lead to cellular damage and apoptosis. The imidazole ring of histidine can quench singlet oxygen and other ROS, thereby protecting cells from oxidative damage[6]. Studies have shown that histidine supplementation can protect cells against hydrogen peroxide-induced damage[8].

Influence on Cellular Signaling: The mTOR Pathway

Amino acids are known to be potent activators of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism[10][11][12]. While the precise mechanisms are still under investigation, it is understood that intracellular amino acid sufficiency, including histidine, signals to the mTORC1 complex, leading to its activation. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth[10][12]. However, it is important to note that some research suggests that in mammalian cells, histidine's role in phosphorylation is primarily metabolic rather than for signal transmission as a direct on-off switch[13].

Practical Application: Experimental Protocols

To harness the benefits of histidine dihydrochloride in your cell culture experiments, a systematic approach to its implementation and evaluation is essential.

Protocol for Preparation of Histidine-Supplemented Cell Culture Medium

This protocol describes the preparation of a 1 L solution of Dulbecco's Modified Eagle Medium (DMEM) supplemented with L-Histidine Dihydrochloride.

Materials:

-

DMEM powder (without L-Histidine, if available, otherwise standard DMEM)

-

L-Histidine Dihydrochloride powder

-

Sodium Bicarbonate (NaHCO₃)

-

Cell culture grade water

-

1N HCl and 1N NaOH for pH adjustment

-

Sterile 1 L graduated cylinder and storage bottles

-

Sterile 0.22 µm filter unit

Procedure:

-

Add approximately 800 mL of cell culture grade water to a sterile beaker with a stir bar.

-

Slowly add the DMEM powder while stirring until fully dissolved.

-

Weigh the desired amount of L-Histidine Dihydrochloride and add it to the solution. A typical starting concentration is 10-20 mM.

-

Add the required amount of Sodium Bicarbonate (e.g., 3.7 g/L for standard DMEM).

-

Adjust the pH to the desired level (e.g., 7.2-7.4) using 1N HCl or 1N NaOH.

-

Bring the final volume to 1 L with cell culture grade water.

-

Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the prepared medium at 2-8°C.

Workflow for Optimizing Histidine Concentration in CHO Cell Culture for Monoclonal Antibody Production

This workflow outlines a systematic approach to determine the optimal concentration of histidine dihydrochloride for enhancing cell growth and mAb production in a fed-batch culture of Chinese Hamster Ovary (CHO) cells[14].

Step-by-Step Methodology:

-

Range Finding: Based on literature, select a range of histidine dihydrochloride concentrations to test (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM) in your basal and feed media.

-

Small-Scale Screening: Perform fed-batch cultures in shake flasks or small-scale bioreactors for each condition.

-

Monitoring Cell Growth: At regular intervals, take samples to determine viable cell density and viability using a cell counter or a viability assay such as Trypan Blue exclusion.

-

Quantifying mAb Titer: At the end of the culture, measure the concentration of the monoclonal antibody in the supernatant using an appropriate method like ELISA or HPLC.

-

Data Analysis: Plot the viable cell density, viability, and mAb titer against the histidine concentration to identify the optimal range.

-

Bioreactor Validation: Validate the identified optimal histidine concentration(s) in controlled bench-top bioreactors to confirm the results under more controlled process conditions[14].

Conclusion

Histidine dihydrochloride is far more than a simple amino acid supplement in cell culture media. Its unique biochemical properties allow it to function as a crucial pH buffer, an essential nutrient for cell growth, a stabilizer of secreted proteins, and a modulator of cellular processes. For researchers in the life sciences and professionals in biopharmaceutical development, a deep understanding of these multifaceted mechanisms is paramount for rational media design, process optimization, and ultimately, the generation of robust and reproducible results. By moving from a "what" to a "why" and "how" understanding of this critical component, we can unlock its full potential in advancing cell culture applications.

References

-

Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2(1), 1-13. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Wang, B., & Proud, C. G. (2006). The mTOR pathway in the regulation of protein synthesis. Physiology, 21(5), 362-369. Available from: [Link]

-

Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2, 144. Available from: [Link]

-

Liang, K., Luo, H., & Li, Q. (2024). Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies. Fermentation, 10(7), 352. Available from: [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available from: [Link]

-

Kang, J. S., et al. (2015). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Biotechnology Progress, 31(6), 1534-1542. Available from: [Link]

-

Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960. Available from: [Link]

-

ResearchGate. (n.d.). Detailed view of the histidine-histamine metabolic pathway. Available from: [Link]

-

Wang, D., et al. (2018). Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway. Journal of Animal Science and Biotechnology, 9, 62. Available from: [Link]

-

HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Available from: [Link]

-

Kim, E. (2013). Mechanisms of amino acid sensing in mTOR signaling pathway. Annals of the New York Academy of Sciences, 1281(1), 188-203. Available from: [Link]

-

Liang, K., et al. (2024). Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies. Fermentation, 10(7), 352. Available from: [Link]

-

Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960. Available from: [Link]

-

GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Available from: [Link]

-

van der Stelt, I., et al. (2022). Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model. International Journal of Molecular Sciences, 23(21), 13327. Available from: [Link]

-

Bethyl Laboratories, Inc. (n.d.). Human IgG ELISA Quantitation Set. Available from: [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. Available from: [Link]

-

Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Available from: [Link]

-

Yadav, S., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3237-3249. Available from: [Link]

-

Mamsen, L. S., et al. (2021). Histidine buffered media maintains pH stabile during cooled transportation of human ovarian tissue. Journal of Assisted Reproduction and Genetics, 38(11), 3023-3029. Available from: [Link]

-

Sindane, X., et al. (2018). Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. Nutrients, 10(10), 1533. Available from: [Link]

-

Zhao, Y., et al. (2022). Histidine Deficiency Inhibits Intestinal Antioxidant Capacity and Induces Intestinal Endoplasmic-Reticulum Stress, Inflammatory Response, Apoptosis, and Necroptosis in Largemouth Bass (Micropterus salmoides). Antioxidants, 11(5), 939. Available from: [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Available from: [Link]

-

AVT Pharmaceutical. (n.d.). How Does Histidine Safeguard Antibody Drug Stability?. Available from: [Link]

-

ResearchGate. (n.d.). Pathway of histidine metabolism. Available from: [Link]

-

GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Available from: [Link]

-

ResearchGate. (n.d.). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Available from: [Link]

-

ResearchGate. (n.d.). Why did the pH level of DMEM increase when placed in an incubator with no cells?. Available from: [Link]

-

UPCommons. (n.d.). DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. Available from: [Link]

-

Wang, X., et al. (2024). Animal amino acid sensor — A review. Animal Nutrition. Available from: [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. Available from: [Link]

-

Utrecht University. (2022). No signal function for histidine in mammalian cells. Available from: [Link]

-

Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]

-

YouTube. (2020). mTOR Pathway and its Regulation. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. scispace.com [scispace.com]

- 3. Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine Deficiency Inhibits Intestinal Antioxidant Capacity and Induces Intestinal Endoplasmic-Reticulum Stress, Inflammatory Response, Apoptosis, and Necroptosis in Largemouth Bass (Micropterus salmoides) | MDPI [mdpi.com]

- 9. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. landing1.gehealthcare.com [landing1.gehealthcare.com]

- 14. upcommons.upc.edu [upcommons.upc.edu]

The Pivotal Role of Histidine Dihydrochloride in Mitigating Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein aggregation is a critical challenge in the development of biopharmaceuticals, impacting product efficacy, safety, and shelf-life. This guide provides an in-depth technical exploration of the mechanisms by which histidine, particularly in its dihydrochloride form, serves as a premier excipient to prevent protein aggregation. We will delve into the multifaceted roles of histidine, from its fundamental buffering capacity to its nuanced molecular interactions that shield aggregation-prone regions and enhance both conformational and colloidal stability. This document synthesizes field-proven insights with robust scientific literature to offer a comprehensive resource for formulation scientists and researchers.

The Challenge: Understanding and Characterizing Protein Aggregation

Protein aggregation is a process where individual protein molecules associate, often irreversibly, to form larger complexes. These aggregates can range from soluble oligomers to insoluble sub-visible and visible particles. The formation of aggregates is a major concern in the biopharmaceutical industry as it can lead to a loss of therapeutic efficacy and potentially elicit an immunogenic response in patients.

Aggregation can be triggered by a variety of stresses encountered during manufacturing, storage, and administration, including:

-

Thermal Stress: Elevated temperatures can induce partial unfolding of proteins, exposing hydrophobic regions that can then interact to form aggregates.

-

Mechanical Stress: Agitation, such as shaking or pumping, can cause denaturation at air-water interfaces.

-

pH Shifts: Deviations from the optimal pH range can alter the charge distribution on the protein surface, leading to increased attractive interactions.

-

Freeze-Thaw Cycles: The process of freezing and thawing can create stresses that disrupt protein structure.

-

Oxidation: Exposure to oxidative conditions can lead to chemical modifications of amino acid residues, promoting aggregation.

A crucial first step in preventing aggregation is its accurate characterization. A multi-pronged analytical approach is often necessary to detect and quantify different types of aggregates.

Table 1: Common Techniques for Protein Aggregation Analysis

| Analytical Technique | Principle | Aggregate Size Range Detected | Key Insights |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Soluble oligomers and larger aggregates. | Quantifies the distribution of monomer, dimer, and higher-order aggregates. |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Soluble oligomers to sub-micron particles. | Provides information on the average particle size and size distribution. |

| Micro-Flow Imaging (MFI) | Captures images of particles as they flow through a microfluidic cell. | Sub-visible particles (1-100 µm). | Characterizes particle size, shape, and count. |

| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature. | N/A (measures conformational stability). | Determines the melting temperature (Tm), an indicator of thermal stability. |

Histidine Dihydrochloride: A Multifunctional Stabilizer

Histidine, an essential amino acid, is a widely utilized excipient in biopharmaceutical formulations, with over 40% of approved monoclonal antibodies incorporating it.[1] Its effectiveness stems from a unique combination of physicochemical properties that address the various drivers of protein aggregation. Histidine dihydrochloride is a salt form that is often used to prepare histidine-based buffer solutions.

pH Control and Buffering Capacity

The imidazole side chain of histidine has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 6.5.[2][3] Maintaining a stable pH is critical for protein stability, as it influences the ionization state of amino acid residues and, consequently, the protein's overall charge and conformational integrity.

Shielding of Hydrophobic Regions: A Key Anti-Aggregation Mechanism

A primary driver of aggregation is the interaction between solvent-exposed hydrophobic patches on the protein surface. Molecular dynamics studies have revealed that histidine molecules can directly interact with and shield these hydrophobic regions, thereby preventing protein-protein interactions that lead to aggregation.[4][5][6][7] This shielding effect is a key mechanism behind histidine's ability to enhance the stability of monoclonal antibody (mAb) formulations.[4][5][6][7][8]

The interaction of histidine with hydrophobic residues on the protein surface reduces the exposure of these regions to the aqueous solvent, a thermodynamically unfavorable state that can drive aggregation.[5][6][7]

Caption: Histidine shields hydrophobic patches on protein surfaces.

Antioxidant Properties

Histidine can act as an antioxidant by scavenging hydroxyl radicals and singlet oxygen.[1] It can also chelate metal ions like copper and iron, which can otherwise catalyze protein oxidation.[1] This is particularly important as oxidation of amino acid residues can lead to protein unfolding and aggregation.

Stabilization During Lyophilization and Freeze-Thaw Cycles

For unstable therapeutic proteins, lyophilization (freeze-drying) is a common strategy to extend shelf life. Histidine is a widely used excipient in lyophilized protein formulations.[1] It can form a glassy matrix that protects proteins from the stresses of freezing and drying by immobilizing them and preventing aggregation.[1] Studies have shown that histidine buffers improve the stability of proteins like lactate dehydrogenase (LDH) during freeze-drying.[9]

Molecular Interactions: The Deeper Dive

The stabilizing effects of histidine are rooted in a variety of specific molecular interactions with the protein surface. These interactions are often pH-dependent due to the protonation state of histidine's imidazole ring.

Cation-π and π-π Stacking Interactions

Histidine can participate in several types of non-covalent interactions, including:

-

Cation-π interactions: The positively charged imidazolium ring (at pH < 6) can interact favorably with the electron-rich aromatic side chains of residues like tryptophan, tyrosine, and phenylalanine.

-

π-π stacking: The neutral imidazole ring can stack with other aromatic side chains.

-

Hydrogen bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor.

These interactions contribute to the overall stability of the protein-histidine complex and can influence the conformational flexibility of the protein.[6][10] For instance, interactions with the hinge region of monoclonal antibodies can induce rigidity and inhibit conformational changes that might lead to aggregation.[5][6]

Sources

- 1. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]

- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for Histidine Dihydrochloride in Protein Formulation

Executive Summary & Strategic Rationale

Histidine is the gold-standard buffer for monoclonal antibodies (mAbs) and fusion proteins formulated between pH 5.5 and 6.5. Its imidazole side chain (pKa ≈ 6.0 at 25°C) provides maximum buffering capacity exactly where most mAbs exhibit minimal degradation (deamidation at high pH, aggregation at low pH).

Beyond buffering, Histidine offers two critical competitive advantages over Citrate or Phosphate buffers:

-

Reduced Injection Pain: Clinical studies confirm that Histidine-buffered formulations cause significantly less pain upon subcutaneous injection compared to Citrate buffers (Laursen et al., 2006).

-

Viscosity Reduction: In high-concentration formulations (>100 mg/mL), Histidine-based buffers can reduce solution viscosity via charge-shielding mechanisms, facilitating delivery via autoinjectors.

Buffer Selection Matrix

| Feature | Histidine | Citrate | Phosphate | Acetate |

| pKa (25°C) | ~6.0 | 3.1, 4.8, 6.4 | 2.1, 7.2, 12.3 | 4.8 |

| Buffering Range | pH 5.5 – 6.5 | pH 3.0 – 6.0 | pH 6.5 – 8.0 | pH 3.8 – 5.8 |

| Pain on Injection | Low | High (Stinging) | Low | Moderate |

| Freeze-Thaw Stability | High (Amorphous) | High | Low (Crystallizes) | High |

| Oxidation Risk | Moderate (Yellowing) | Low | Low | Low |

Mechanism of Action & Critical Science

The pKa Temperature Shift (The "Cold Chain Trap")

Unlike carboxylate buffers (Acetate/Citrate), Histidine's ionization enthalpy is high. This causes its pKa to change significantly with temperature (

-

Implication: A formulation adjusted to pH 6.0 at 25°C will shift to pH ~6.4 at 5°C .

-

Action: You must target the pH based on the storage condition, or validate that your protein is stable across this pH 6.0–6.4 swing.

Oxidation and "Yellowing"

Histidine is susceptible to metal-catalyzed oxidation and photo-oxidation, often resulting in a yellow discoloration due to the formation of 4(5)-imidazolecarboxaldehyde.

-

Mitigation: Use high-purity (low iron) excipients. Co-formulate with antioxidants like Methionine or chelators like EDTA if light exposure is a risk during manufacturing.

Detailed Protocol: The "Ratio Method" Preparation

Do not use HCl titration. Titrating L-Histidine base with concentrated Hydrochloric Acid (HCl) introduces variable amounts of chloride ions, leading to batch-to-batch variability in ionic strength and osmolality.

Best Practice: Use the Henderson-Hasselbalch Ratio Method . Mix fixed masses of L-Histidine (Base) and L-Histidine Monohydrochloride Monohydrate (Acid) to achieve the target pH and concentration.

Materials

-

Acid Component: L-Histidine Monohydrochloride Monohydrate (MW: ~209.63 g/mol ).

-

Base Component: L-Histidine (Free Base) (MW: ~155.15 g/mol ).

-

Solvent: WFI (Water for Injection) grade water.

-

Filtration: 0.22 µm PVDF or PES sterile filter.

Calculation Workflow (Example: 20mM Histidine Buffer, pH 6.0)

Target: 1 Liter of 20 mM Histidine buffer at pH 6.0 (25°C). Assumption: pKa = 6.0.[1]

-

Determine Ratio: Using Henderson-Hasselbalch:

-

Calculate Mass:

-

Acid:

-

Base:

-

Step-by-Step Procedure

-

Weighing: Weigh exactly 2.096 g of Histidine-HCl and 1.552 g of Histidine-Base into a depyrogenated glass beaker.

-

Dissolution: Add approx. 900 mL of WFI. Stir magnetically at 200-300 RPM until fully dissolved (approx. 10-15 mins). Histidine dissolves slower than salts; ensure no crystals remain.

-

Tonicity Adjustment (Optional): If isotonicity is required (approx. 300 mOsm/kg), add a tonicity modifier.

-

Note: 20 mM Histidine contributes ~20-25 mOsm/kg. You will likely need ~8% Sucrose or Trehalose. Avoid reducing sugars (Glucose) to prevent glycation.

-

-

pH Verification: Measure pH at 25°C .

-

Specification: 6.0 ± 0.1.

-

Correction: If pH deviates > 0.1, do not titrate. Discard and review weighing/water quality. Titration alters the defined ionic strength.

-

-

Final Volume: Q.S. (Quantum Satis) to 1000 mL with WFI.

-

Filtration: Filter through a 0.22 µm PVDF membrane.

-

Storage: Store at 2-8°C. Protect from light.

Visual Workflows

Formulation Decision Logic

This diagram guides the selection of Histidine based on therapeutic requirements.

Figure 1: Decision logic for selecting Histidine buffers, emphasizing Subcutaneous (SC) and High-Concentration use cases.

The "Ratio Method" Preparation Workflow

A self-validating workflow to ensure batch-to-batch consistency.

Figure 2: The Ratio Method workflow. Note the critical "No Titration" step to preserve ionic strength consistency.

Troubleshooting & Stability Validation

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Yellowing of Solution | Oxidation of Histidine; often catalyzed by trace metals or degrading Polysorbate. | Add EDTA (0.05 mM) or Methionine (10 mM). Use high-purity Polysorbate. Protect from light.[2][3] |

| pH Drift on Storage | Temperature effect (stored at 4°C, measured at 25°C). | Measure pH at the intended storage temperature during development to establish the offset. |

| Haze / Particulates | Interaction with reducing sugars (Maillard reaction). | Use non-reducing sugars (Trehalose/Sucrose) instead of Glucose/Lactose. |

| Viscosity Spikes | Protein crowding / Electrostatic repulsion. | Add Arginine-HCl (50-150 mM) to the Histidine buffer to disrupt protein networks. |

Validation Experiments

To validate this protocol for your specific molecule, perform the following stress tests:

-

Freeze-Thaw Cycling: 5 cycles (-80°C to 25°C). Histidine generally remains amorphous (good), unlike Phosphate which crystallizes and causes pH spikes.

-

Agitation Stress: Shake at 300 RPM for 48 hours. Assess aggregation via SEC-HPLC.

-

Photo-Stability: Expose to 1.2 million lux-hours (ICH Q1B). Check for yellowing and oxidation (peptide mapping).

References

-

Laursen, T., et al. (2006). "Pain perception after subcutaneous injections of media containing different buffers." Basic & Clinical Pharmacology & Toxicology.

-

Gokarn, Y. R., et al. (2008). "Self-buffering antibody formulations." Journal of Pharmaceutical Sciences. (Discusses Histidine's role in high-concentration formulations).

-

Chen, B., et al. (2003). "Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and frozen solutions." Pharmaceutical Research.

- USP-NF. "Histidine" and "Histidine Hydrochloride Monohydrate" Monographs.

-

Singh, S., et al. (2010). "Oxidation of Free L-Histidine by tert-Butylhydroperoxide: Potential for N-Terminal Modification of Proteins."[2] Pharmaceutical Research.

Sources

Application Notes and Protocols for Utilizing Histidine Dihydrochloride as a Buffer in Enzyme Activity Assays

Introduction: The Strategic Choice of Histidine in Enzyme Assays

In the intricate world of enzymology, the selection of a buffering agent is a critical decision that can profoundly influence experimental outcomes. While a plethora of buffers are available, L-Histidine, often used in its dihydrochloride form for enhanced solubility, emerges as a uniquely advantageous choice for a significant number of enzyme activity assays. Its prevalence in commercial biopharmaceutical formulations is a testament to its efficacy in maintaining protein stability and function.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the judicious use of histidine dihydrochloride as a buffering system. We will delve into the biochemical rationale for its selection, provide detailed protocols for its application, and address potential challenges to ensure the integrity and reproducibility of your enzymatic studies.

The imidazole side chain of histidine possesses a pKa value of approximately 6.0, positioning it as an excellent buffer for maintaining a stable pH environment between 5.5 and 7.0.[1][2][3][4] This range is physiologically relevant for a vast array of enzymes, making histidine a versatile tool in the biochemist's arsenal. Beyond simple pH control, histidine's multifaceted properties, including its ability to act as a stabilizer, antioxidant, and metal ion chelator, contribute to its utility in sensitive enzymatic systems.[1][5][6]

Scientific Rationale: Why Histidine Dihydrochloride?

The decision to employ a histidine buffer system is grounded in a combination of its chemical properties that collectively create a favorable environment for many enzymes.

Optimal pH Control in the Physiological Range

The imidazole group of histidine's side chain has a pKa around 6.0, which allows it to effectively buffer in the pH range of 5.0 to 8.0.[7] This is particularly beneficial for assays involving enzymes that exhibit optimal activity near neutral pH. The ability of the imidazole ring to both accept and donate protons around this pH makes it a robust buffer against pH fluctuations that can arise from the enzymatic reaction itself or from the addition of substrates and cofactors.[4]

Enzyme Stabilization and Prevention of Aggregation

Histidine has been widely demonstrated to enhance the stability of proteins, including enzymes.[1][3][8][9][10] It can act as a stabilizer by shielding solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for aggregation.[8][9] This is a crucial attribute in enzyme assays, where maintaining the native conformation of the enzyme is paramount for accurate activity measurements. Furthermore, histidine has been shown to inhibit the formation of high-molecular-weight species and aggregates during processes like lyophilization and under thermal stress.[6]

Antioxidant Properties

The histidine buffer solution, containing both histidine and its salt, can exhibit antioxidant properties, preventing proteins from being oxidized and forming polymers or fragments.[11] This is particularly relevant for enzymes that are sensitive to oxidative damage, which can lead to loss of activity.

Metal Ion Chelation: A Double-Edged Sword

Histidine is an effective chelator of various metal ions, including copper, zinc, manganese, and cobalt.[5] This can be advantageous in assays where trace metal contaminants could inhibit the enzyme of interest. However, this property also necessitates careful consideration when studying metalloenzymes that require a specific metal ion for their catalytic activity. The imidazole nitrogen atoms can act as electron donors, potentially interfering with the enzyme's active site.[5][12][13][14] Therefore, the concentration of histidine and the requirement for specific metal ions by the enzyme must be carefully balanced.

Key Physicochemical Properties of Histidine Buffer

| Property | Value/Range | Significance in Enzyme Assays |

| pKa (imidazole side chain) | ~6.0 | Optimal buffering capacity in the physiologically relevant pH range of 5.5-7.0.[1][2][3][4] |

| Effective Buffering Range | pH 5.0 - 8.0 | Versatile for a wide array of enzymes with varying pH optima.[7] |

| Temperature Dependence of pKa | Decreases with increasing temperature | pH of the buffer will shift with temperature changes, requiring careful calibration.[15][16][17] |

| Formulation | L-Histidine + L-Histidine HCl | The combination of the free base and its salt is used to achieve the desired pH.[11] |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M L-Histidine Buffer Stock Solution

This protocol outlines the preparation of a 0.1 M L-Histidine buffer stock solution at a desired pH. The exact masses of L-Histidine and L-Histidine dihydrochloride will vary depending on the target pH and final volume.

Materials:

-

L-Histidine (free base)

-

L-Histidine dihydrochloride

-

High-purity, deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Workflow for Histidine Buffer Preparation

A streamlined workflow for preparing histidine buffer.

Step-by-Step Procedure:

-

Determine Required Amounts: Utilize a buffer calculator or the Henderson-Hasselbalch equation to calculate the precise masses of L-Histidine (MW: 155.15 g/mol ) and L-Histidine dihydrochloride (MW: 228.07 g/mol ) needed for your desired buffer concentration, volume, and pH.

-

Dissolution: In a beaker, dissolve the weighed L-Histidine and L-Histidine dihydrochloride in approximately 80% of the final desired volume of high-purity water. Use a magnetic stirrer to facilitate dissolution.

-

pH Measurement and Adjustment: Calibrate your pH meter according to the manufacturer's instructions. Place the electrode in the buffer solution and monitor the pH. Carefully add small volumes of 0.1 M HCl or 0.1 M NaOH to adjust the pH to the target value. Allow the solution to equilibrate after each addition.

-

Final Volume Adjustment: Once the target pH is reached, quantitatively transfer the solution to a volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask to ensure all the buffer components are transferred. Bring the solution to the final volume with deionized water.

-

Final pH Verification and Storage: Cap the volumetric flask and invert it several times to ensure thorough mixing. Verify the final pH. Store the buffer solution at 2-8°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Protocol 2: Generic Enzyme Activity Assay Using Histidine Buffer

This protocol provides a general framework for conducting an enzyme activity assay. Specific parameters such as substrate concentration, enzyme concentration, and incubation time will need to be optimized for the particular enzyme under investigation.

Materials:

-

0.1 M L-Histidine buffer (prepared as in Protocol 1)

-

Enzyme stock solution

-

Substrate stock solution

-

Cofactors or activators (if required)

-

Stop solution (if applicable)

-

Spectrophotometer or other appropriate detection instrument

-

Thermostatically controlled water bath or incubator

Experimental Workflow for a Generic Enzyme Assay

A generalized workflow for conducting an enzyme activity assay.

Step-by-Step Procedure:

-

Prepare Assay Mixture: In a microcentrifuge tube or a well of a microplate, prepare the assay mixture by combining the L-Histidine buffer, substrate solution, and any required cofactors or activators. The final volume and concentrations should be determined based on the specific assay requirements.

-

Pre-incubation: Pre-incubate the assay mixture at the optimal temperature for the enzyme for a sufficient time to allow the temperature to equilibrate.

-

Initiate the Reaction: Initiate the enzymatic reaction by adding a predetermined amount of the enzyme stock solution to the pre-incubated assay mixture. Mix gently but thoroughly.

-

Incubation: Incubate the reaction mixture for a specific period during which the reaction rate is linear. This time course should be determined empirically.

-

Terminate the Reaction: If necessary, stop the reaction by adding a stop solution. The nature of the stop solution will depend on the specific assay (e.g., strong acid, base, or a specific inhibitor). For continuous assays, this step is omitted.

-

Detection and Measurement: Measure the amount of product formed or substrate consumed using an appropriate detection method, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: Calculate the enzyme activity based on the change in signal over time, taking into account the extinction coefficient of the product or substrate and the reaction stoichiometry.

Trustworthiness and Self-Validation: Critical Considerations

To ensure the reliability of your results when using a histidine buffer, it is imperative to incorporate self-validating systems within your experimental design.

-

pH Stability Confirmation: Always measure the pH of your final assay mixture to confirm that it is within the desired range. The addition of enzyme and substrate solutions, which may have different pH values, can slightly alter the pH of the buffer.

-

Buffer Control Experiments: Run parallel control experiments without the enzyme to account for any non-enzymatic degradation of the substrate or formation of the product.

-

Enzyme Stability Assessment: If you are developing a new assay, it is prudent to assess the stability of your enzyme in the histidine buffer over the time course of the experiment. This can be done by pre-incubating the enzyme in the buffer for varying lengths of time before initiating the reaction and observing any changes in activity.

-

Consideration of Metal Ion Effects: For metalloenzymes, it may be necessary to perform experiments with and without the addition of the required metal ion to determine if the chelating properties of histidine are impacting the enzyme's activity. In some cases, the addition of a slight excess of the essential metal ion may be required.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Lower than expected enzyme activity | - pH of the buffer has shifted due to temperature changes.- Histidine is chelating a required metal cofactor. | - Prepare the buffer at the assay temperature or adjust the pH at the assay temperature.[15][16][17]- Supplement the assay with the required metal ion or consider an alternative buffer. |

| Enzyme precipitation or aggregation | - Although histidine is generally a stabilizer, high concentrations or specific interactions with certain proteins can sometimes lead to aggregation.[6][18] | - Optimize the histidine buffer concentration.- Include other stabilizing excipients such as sugars or polyols. |

| Interference with detection method | - The imidazole ring of histidine can sometimes interfere with certain colorimetric or fluorescent assays. | - Run a buffer blank to assess any background signal.- If interference is significant, consider a different buffer system. |

Conclusion

L-Histidine dihydrochloride offers a compelling combination of properties that make it an excellent buffer choice for a wide range of enzyme activity assays. Its ability to maintain pH in the physiological range, coupled with its stabilizing and antioxidant effects, can significantly enhance the quality and reliability of enzymatic data. However, a thorough understanding of its potential interactions, particularly with metal ions, and the effect of temperature on its pKa is essential for its successful implementation. By following the detailed protocols and adhering to the principles of self-validation outlined in this guide, researchers can confidently leverage the benefits of histidine buffer to advance their scientific endeavors.

References

-

Alhawaj, R., & Bhimji, S. S. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

UKEssays. (2018). Buffering Region of Histidine Monohydrochloride. Retrieved from [Link]

-

Barnard, J. G., et al. (2019). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. Journal of Pharmaceutical Sciences, 108(4), 1436-1445. Retrieved from [Link]

-

ResearchGate. (2017). Can anyone provide the Histidine buffer system(His,His-HCl) content for different mM concentration and pH?. Retrieved from [Link]

-

Das, T. K., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3192–3204. Retrieved from [Link]

-

Das, T. K., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3192–3204. Retrieved from [Link]

- Google Patents. (2021). CN112798720A - Application of histidine buffer solution in reduction of protein aggregates.

-

ResearchGate. (2005). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Retrieved from [Link]

-

AVT Pharmaceutical. (2023). How Does Histidine Safeguard Antibody Drug Stability?. Retrieved from [Link]

-

ResearchGate. (2019). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]

-

Lv, J. Y., et al. (2022). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. Journal of Pharmaceutical Sciences, 111(1), 4-15. Retrieved from [Link]

-

ResearchGate. (2002). Temperature dependence of the pH of histidine buffer, the pH of.... Retrieved from [Link]

-

Wang, S., et al. (2019). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry B, 123(36), 7644-7654. Retrieved from [Link]

-

National Institutes of Health. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]